Cas no 943903-99-9 (1,1,1-trifluoro-3-(2-methylphenyl)propan-2-ol)

1,1,1-Trifluoro-3-(2-methylphenyl)propan-2-ol is a fluorinated aromatic alcohol with a trifluoromethyl group and a methyl-substituted phenyl ring. Its unique structure imparts desirable properties such as enhanced lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research. The trifluoromethyl group contributes to increased electronegativity and steric effects, influencing binding affinity in bioactive molecules. The compound serves as a versatile intermediate in organic synthesis, particularly for constructing fluorinated analogs of biologically active compounds. Its stability under various reaction conditions allows for further functionalization, enabling applications in drug discovery and material science. The presence of both hydroxyl and aromatic moieties provides additional reactivity for derivatization.
1,1,1-trifluoro-3-(2-methylphenyl)propan-2-ol structure
943903-99-9 structure
Product name:1,1,1-trifluoro-3-(2-methylphenyl)propan-2-ol
CAS No:943903-99-9
MF:C10H11F3O
MW:204.188953638077
CID:6462501
PubChem ID:62962422

1,1,1-trifluoro-3-(2-methylphenyl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1,1,1-trifluoro-3-(2-methylphenyl)propan-2-ol
    • Benzeneethanol, 2-methyl-α-(trifluoromethyl)-
    • Inchi: 1S/C10H11F3O/c1-7-4-2-3-5-8(7)6-9(14)10(11,12)13/h2-5,9,14H,6H2,1H3
    • InChI Key: LYVFTFUJWWEOKG-UHFFFAOYSA-N
    • SMILES: C1(CC(C(F)(F)F)O)=CC=CC=C1C

Computed Properties

  • Exact Mass: 204.07619946g/mol
  • Monoisotopic Mass: 204.07619946g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2Ų
  • XLogP3: 3

Experimental Properties

  • Density: 1.206±0.06 g/cm3(Predicted)
  • Boiling Point: 254.7±40.0 °C(Predicted)
  • pka: 12.16±0.20(Predicted)

1,1,1-trifluoro-3-(2-methylphenyl)propan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1930215-0.25g
1,1,1-trifluoro-3-(2-methylphenyl)propan-2-ol
943903-99-9
0.25g
$579.0 2023-09-17
Enamine
EN300-1930215-0.05g
1,1,1-trifluoro-3-(2-methylphenyl)propan-2-ol
943903-99-9
0.05g
$528.0 2023-09-17
Enamine
EN300-1930215-1g
1,1,1-trifluoro-3-(2-methylphenyl)propan-2-ol
943903-99-9
1g
$628.0 2023-09-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1423380-500mg
1,1,1-Trifluoro-3-(o-tolyl)propan-2-ol
943903-99-9 98%
500mg
¥17772.00 2024-04-24
Enamine
EN300-1930215-5g
1,1,1-trifluoro-3-(2-methylphenyl)propan-2-ol
943903-99-9
5g
$1821.0 2023-09-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1423380-250mg
1,1,1-Trifluoro-3-(o-tolyl)propan-2-ol
943903-99-9 98%
250mg
¥18457.00 2024-04-24
Enamine
EN300-1930215-0.5g
1,1,1-trifluoro-3-(2-methylphenyl)propan-2-ol
943903-99-9
0.5g
$603.0 2023-09-17
Enamine
EN300-1930215-1.0g
1,1,1-trifluoro-3-(2-methylphenyl)propan-2-ol
943903-99-9
1g
$857.0 2023-06-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1423380-1g
1,1,1-Trifluoro-3-(o-tolyl)propan-2-ol
943903-99-9 98%
1g
¥21590.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1423380-50mg
1,1,1-Trifluoro-3-(o-tolyl)propan-2-ol
943903-99-9 98%
50mg
¥16819.00 2024-04-24

1,1,1-trifluoro-3-(2-methylphenyl)propan-2-ol Related Literature

Additional information on 1,1,1-trifluoro-3-(2-methylphenyl)propan-2-ol

Introduction to 1,1,1-Trifluoro-3-(2-methylphenyl)propan-2-ol (CAS No. 943903-99-9)

1,1,1-Trifluoro-3-(2-methylphenyl)propan-2-ol, with the CAS number 943903-99-9, is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique trifluoromethyl and phenyl groups, which confer it with distinct chemical and biological properties. The compound's structure and functional groups make it a valuable candidate for various applications, including as a building block in the synthesis of more complex molecules and as a potential therapeutic agent.

The chemical structure of 1,1,1-trifluoro-3-(2-methylphenyl)propan-2-ol consists of a trifluoromethyl group attached to a carbon atom, which is also bonded to a hydroxyl group and a phenyl ring substituted with a methyl group. This arrangement provides the molecule with enhanced lipophilicity and stability, making it suitable for use in pharmaceutical formulations. The presence of the trifluoromethyl group also imparts unique electronic and steric effects that can influence the compound's reactivity and biological activity.

In recent years, there has been increasing interest in the use of fluorinated compounds in drug discovery due to their favorable properties. Fluorine atoms can improve the metabolic stability, bioavailability, and binding affinity of drug molecules. 1,1,1-Trifluoro-3-(2-methylphenyl)propan-2-ol is no exception. Studies have shown that this compound exhibits promising pharmacological properties, including anti-inflammatory and analgesic effects. These properties make it a potential candidate for the development of new therapeutic agents for conditions such as chronic pain and inflammatory diseases.

The synthesis of 1,1,1-trifluoro-3-(2-methylphenyl)propan-2-ol typically involves multi-step processes that utilize advanced organic chemistry techniques. One common approach involves the reaction of a suitable starting material with a fluorinating agent to introduce the trifluoromethyl group. Subsequent steps may include functional group manipulations to introduce the hydroxyl group and the substituted phenyl ring. The synthetic route is carefully optimized to ensure high yields and purity of the final product.

The physical properties of 1,1,1-trifluoro-3-(2-methylphenyl)propan-2-ol have been extensively studied. It is a colorless liquid at room temperature with a characteristic odor. The compound has a molecular weight of 208.24 g/mol and a boiling point of approximately 150°C at 760 mmHg. Its solubility in water is limited, but it dissolves well in organic solvents such as ethanol and dichloromethane. These properties make it easy to handle in laboratory settings and suitable for various chemical reactions.

In terms of its biological activity, 1,1,1-trifluoro-3-(2-methylphenyl)propan-2-ol has been evaluated in several preclinical studies. Research has shown that it can inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX). This inhibition can lead to reduced production of pro-inflammatory mediators like prostaglandins, thereby alleviating inflammation and pain. Additionally, the compound has demonstrated low toxicity in animal models, suggesting that it may be safe for further development as a therapeutic agent.

The potential applications of 1,1,1-trifluoro-3-(2-methylphenyl)propan-2-ol extend beyond its use as an anti-inflammatory agent. Its unique chemical structure makes it an attractive building block for the synthesis of more complex molecules with diverse biological activities. For example, researchers have explored its use in the development of new antibiotics and antiviral agents. The ability to modify the structure through functional group manipulations allows for the creation of derivatives with enhanced potency and selectivity.

In conclusion, 1,1,1-trifluoro-3-(2-methylphenyl)propan-2-ol (CAS No. 943903-99-9) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers it with favorable physical and biological properties that make it suitable for various applications. Ongoing research continues to uncover new uses for this compound, highlighting its importance in the development of novel therapeutic agents.

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